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Compound of Interest

Compound Name: N-(3-Chlorophenyl)Cinnamamide

CAS No.: 64741-15-7

Cat. No.: B5528018

Get Quote

Nomenclature, Synthesis, and Pharmacological
Applications[1]
Part 1: Executive Summary & Nomenclature
Resolution
The Core Directive: The terms 3'-chlorocinnamanilide and N-(3-chlorophenyl)cinnamamide
refer to the exact same chemical entity.[1]

The distinction is purely nomenclatural:

3'-chlorocinnamanilide: Uses traditional "anilide" nomenclature.[1] The "cinnamanilide"

parent structure implies a cinnamoyl group attached to an aniline. The prime symbol (')

explicitly denotes substitution on the aniline ring (the amine-derived portion), distinguishing it

from substitution on the cinnamic acid ring (unprimed).[1]

N-(3-chlorophenyl)cinnamamide: Follows IUPAC systematic naming, explicitly identifying

the amide nitrogen substituent as a 3-chlorophenyl group.[1]
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Chemical Identity Table

Property Specification

IUPAC Name
(2E)-N-(3-chlorophenyl)-3-phenylprop-2-
enamide

Common Name 3'-chlorocinnamanilide

Molecular Formula C₁₅H₁₂ClNO

Molecular Weight 257.71 g/mol

Core Scaffold Cinnamamide (α,β-unsaturated amide)

| Key Substituent | Chlorine at the meta (3') position of the N-phenyl ring |[1][2][3]

Structural Visualization & Numbering Logic
The following diagram illustrates the mapping between the two naming conventions, confirming

the synonymy.

Figure 1: Structural assembly and numbering logic validating the synonymy of the two terms.

Part 2: Synthesis & Fabrication Protocol
The synthesis of 3'-chlorocinnamanilide is a classic nucleophilic acyl substitution, typically

utilizing the Schotten-Baumann reaction conditions or anhydrous acylation. The following

protocol is designed for high purity and yield, suitable for biological screening.

Reaction Scheme
Reagents: Cinnamoyl chloride + 3-Chloroaniline

Product + HCl[1]
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Figure 2: Synthetic pathway via acyl chloride condensation.

Step-by-Step Protocol
Preparation of Reagents:

Dissolve 3-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran

(THF).

Add Pyridine or Triethylamine (TEA) (1.2 eq) as an acid scavenger.[1] Why? To neutralize

the HCl generated and drive the equilibrium forward.

Acylation (The Critical Step):

Cool the amine solution to 0°C in an ice bath to control the exotherm.

Dropwise add a solution of Cinnamoyl chloride (1.1 eq) in the same solvent over 20

minutes.

Observation: A white precipitate (amine salt) may form immediately.[1]

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC

(Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

Workup & Purification:

Quench: Add 5% HCl solution to the reaction mixture. Why? To solubilize the excess

pyridine/TEA and unreacted aniline as water-soluble salts.
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Extraction: Separate the organic layer. Wash sequentially with saturated NaHCO₃ (to

remove unreacted acid) and brine.[1]

Drying: Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Recrystallization: The crude solid is best purified by recrystallization from absolute ethanol.

Target Yield: 75–85%.

Part 3: Biological & Pharmacological Applications[1]
[2][3][4][5][6]
This specific derivative is not merely a chemical curiosity; it is a "privileged structure" in

medicinal chemistry, particularly for infectious diseases.

Antimycobacterial Activity (Tuberculosis)
Research by groups such as Waisser et al. has established substituted cinnamanilides as

potent antitubercular agents.[1]

Mechanism: These compounds likely interfere with the biosynthesis of mycolic acids or

disrupt the mycobacterial cell membrane.

The "3'-Chloro" Advantage:

Lipophilicity (LogP): The chlorine atom increases lipophilicity (LogP ~4.0), facilitating

penetration through the waxy, lipid-rich cell wall of Mycobacterium tuberculosis.[1]

Electronic Effect: The electron-withdrawing nature of the meta-chloro group ($ \sigma_m =

0.37 $) reduces the electron density on the amide nitrogen, potentially increasing the

stability of the amide bond against enzymatic hydrolysis in vivo.

Structure-Activity Relationship (SAR) Logic[1]
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Figure 3: Structure-Activity Relationship (SAR) driving the biological efficacy of the 3'-chloro

derivative.[1]

Part 4: Analytical Characterization
To validate the synthesis of 3'-chlorocinnamanilide, the following spectral signatures must be

confirmed.

Proton NMR (¹H-NMR, 300-500 MHz, DMSO-d₆)
Amide Proton (-NH-): Singlet, typically downfield at δ 10.2–10.5 ppm.[1]

Vinylic Protons (-CH=CH-): Two doublets with a large coupling constant (J ≈ 15–16 Hz),

confirming the trans (E) geometry.[1]

H-alpha (carbonyl side): ~δ 6.8 ppm.[1]

H-beta (phenyl side): ~δ 7.6 ppm.[1]

Aromatic Region:

The 3'-chloroaniline ring will show a distinct pattern: a singlet-like triplet for the proton

between Cl and N (H-2'), and multiplets for H-4', H-5', H-6'.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b5528018/docs?utm_src=pdf-body-img#technical-monograph-3-chlorocinnamanilide-n-3-chlorophenyl-cinnamamide
https://patents.google.com/patent/US20170240503A1/en
https://patents.google.com/patent/US20170240503A1/en
https://patents.google.com/patent/US20170240503A1/en
https://patents.google.com/patent/US20170240503A1/en
https://patents.google.com/patent/US20170240503A1/en
https://patents.google.com/patent/US20170240503A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5528018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared Spectroscopy (FT-IR)[1]
N-H Stretch: 3250–3300 cm⁻¹.

C=O Stretch (Amide I): 1650–1660 cm⁻¹ (Strong).[1]

C=C Stretch (Alkene): 1620–1630 cm⁻¹.[1]

C-Cl Stretch: 700–750 cm⁻¹.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b5528018/docs#technical-monograph-3-
chlorocinnamanilide-n-3-chlorophenyl-cinnamamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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